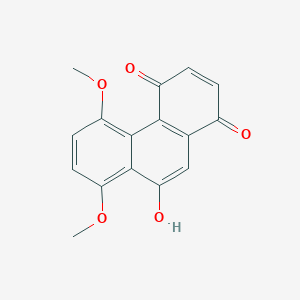
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative, a class of organic compounds characterized by a three-ring structure. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidative cyclization of stilbene derivatives using reagents such as iodine or bromine in the presence of a base . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroquinones, each with distinct chemical and biological properties .
科学的研究の応用
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Another phenanthrene derivative with similar structural features.
5-Hydroxy-3,7-dimethoxy-1,4-phenanthrenedione: Shares the phenanthrene backbone but differs in the position of hydroxyl and methoxy groups.
Uniqueness
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
106868-01-3 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
9-hydroxy-5,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-5-6-13(21-2)16-14-8(7-11(19)15(12)16)9(17)3-4-10(14)18/h3-7,19H,1-2H3 |
InChIキー |
HBJOXUGRAADXAU-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC3=C(C2=C(C=C1)OC)C(=O)C=CC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
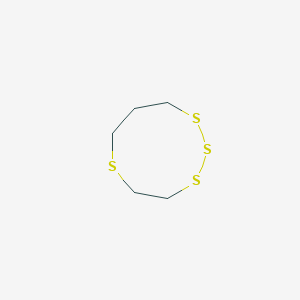
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)

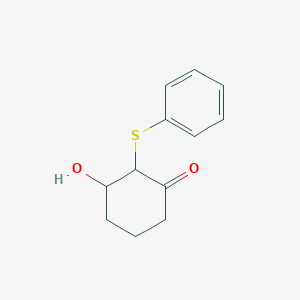
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
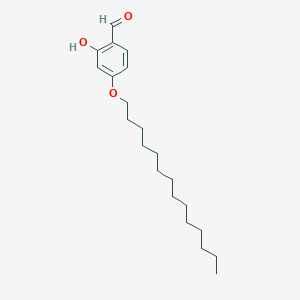
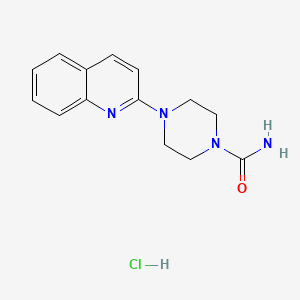
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
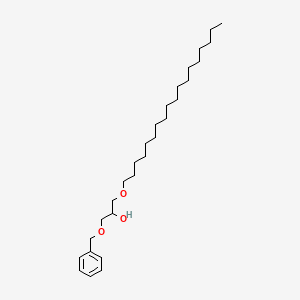
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
